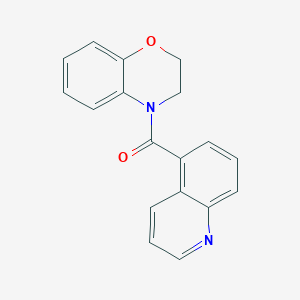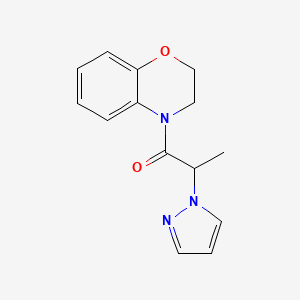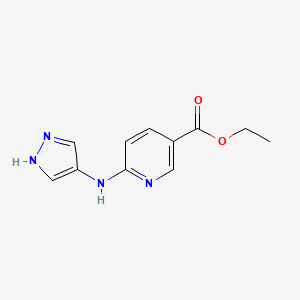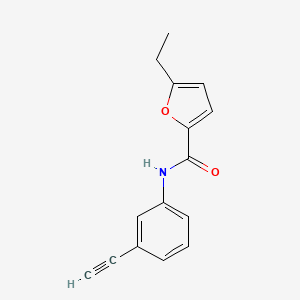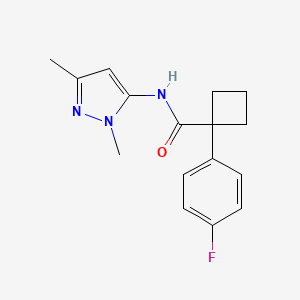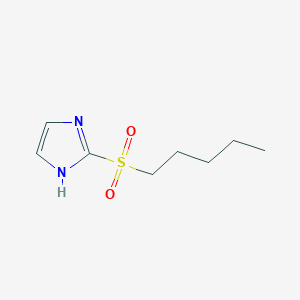![molecular formula C11H16BrNO2 B7558673 N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound is also known as BFTM, and it is a small molecule that has a molecular weight of 299.3 g/mol.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide is not fully understood. However, it is believed to exert its inhibitory activity by binding to the active site of the enzymes and preventing their catalytic activity. This compound has been reported to exhibit a non-competitive mode of inhibition against histone deacetylases.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to exhibit anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide in lab experiments is its potent inhibitory activity against enzymes such as histone deacetylases. This makes it an excellent lead compound for the development of new drugs targeting these enzymes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its bioavailability in vivo.
Future Directions
There are various future directions for the research on N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide. One of the significant directions is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other fields such as chemical biology and material science. Overall, the research on this compound has significant potential for the development of new drugs and the advancement of scientific knowledge in various fields.
Synthesis Methods
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide can be achieved through a multi-step synthetic route. The first step involves the reaction of 5-bromofurfural with acetone to form 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione. The second step involves the reaction of the intermediate product with N,N-dimethylpropanamide in the presence of a base such as potassium carbonate to form the final product, N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide has various potential applications in scientific research. One of the significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been reported to exhibit potent inhibitory activity against various enzymes such as histone deacetylases, which are implicated in various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders.
properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-11(2,3)10(14)13(4)7-8-5-6-9(12)15-8/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZGDDAKBFRMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




